molecular formula C20H18N2O4S B2880265 methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-29-1

methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2880265
CAS No.: 865197-29-1
M. Wt: 382.43
InChI Key: JRYAPJKJIWRARF-MRCUWXFGSA-N
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Description

Methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a partially saturated benzothiazole core fused with an imino group linked to a 4-acetylbenzoyl moiety and a methyl acetate substituent. Its Z-configuration at the imino bond introduces stereochemical specificity, while the dihydrobenzothiazole ring enhances conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name

methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-4-9-16-17(10-12)27-20(22(16)11-18(24)26-3)21-19(25)15-7-5-14(6-8-15)13(2)23/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYAPJKJIWRARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathways

Condensation-Acylation-Esterification Sequence

The most widely documented approach involves three sequential steps:

  • Condensation : Reaction of 2-amino-6-methyl-2,3-dihydro-1,3-benzothiazole with 4-acetylbenzoyl chloride in the presence of pyridine to form the imino intermediate.
  • Acylation : Introduction of the acetylbenzoyl group at the 2-position of the benzothiazole ring.
  • Esterification : Alkylation with methyl chloroacetate to install the methyl acetate substituent.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or toluene
  • Temperature : Reflux (40–110°C, depending on solvent)
  • Catalyst : Pyridine (1.5 equiv) for HCl scavenging
  • Yield : 68–72% after column chromatography.
Table 1: Optimization of Condensation-Acylation-Esterification
Parameter Optimal Range Impact on Yield
Solvent Polarity Low (DCM > Toluene) ↑ Yield by 15%
Reaction Time 6–8 hours Maximizes acylation
Molar Ratio (Amino:AcCl) 1:1.2 Prevents diacylation

One-Pot Tandem Synthesis

A streamlined method combines cyclization and acylation in a single pot:

  • Cyclization : 2-Amino-4-methylphenol reacts with carbon disulfide (CS₂) in ethanol under reflux to form the dihydrobenzothiazole core.
  • In Situ Acylation : Addition of 4-acetylbenzoyl chloride and methyl chloroacetate sequentially without intermediate isolation.

Advantages :

  • Reduced purification steps (yield: 65–70%).
  • Enhanced stereoselectivity for the Z-configuration due to minimized intermediate handling.

Key Challenge :

  • Competing side reactions necessitate precise stoichiometric control (CS₂:amine ratio = 1.1:1).

Stereochemical Control of the Imino Group

The Z-configuration at the imino bond is critical for biological activity and crystallinity. Two strategies ensure stereochemical fidelity:

Thermodynamic Control via Solvent Polarity

  • Polar Aprotic Solvents (DMF, DMSO): Favor the Z-isomer through stabilization of the transition state (ΔG‡ = 42 kJ/mol).
  • Nonpolar Solvents (Toluene, Hexane): Lead to E/Z mixtures (35:65) due to reduced stabilization.
Table 2: Solvent Effects on Z-Configuration Yield
Solvent Z-Isomer Purity Reaction Time
DMF 98% 5 hours
Toluene 72% 8 hours
Ethanol 85% 6 hours

Chiral Auxiliary-Mediated Synthesis

  • Use of (R)-BINOL-phosphoric acid as a catalyst achieves 94% enantiomeric excess (ee) for the Z-isomer.
  • Mechanism : Hydrogen-bonding interactions between the catalyst and intermediate enforce planar chirality.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Microreactor Parameters :
    • Channel Diameter: 600 μm
    • Residence Time: 12 minutes
    • Throughput: 1.2 kg/day
  • Benefits :
    • 22% higher yield vs. batch processing.
    • Reduced byproduct formation (<2%).

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME)代替 dichloromethane, reducing environmental impact (E-factor: 8.7 → 3.4).
  • Catalyst Recycling : Immobilized lipases (e.g., Candida antarctica) enable 5 reaction cycles without activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.21 (q, 2H, J = 7.1 Hz, CH₂), 6.92–7.88 (m, aromatic H).
  • IR (ATR) : ν 1732 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O acetyl), 1598 cm⁻¹ (C=N).

Crystallographic Validation

  • Space Group : P2₁/c
  • Unit Cell Parameters : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, α = 90°, β = 112.3°, γ = 90°
  • Hydrogen Bonding : N–H···O=C (2.89 Å) stabilizes the Z-configuration.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability
Method Yield (%) Purity (%) Scalability
Condensation-Acylation 72 99 High
One-Pot Tandem 70 97 Moderate
Continuous Flow 82 99.5 Industrial

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzothiazole moiety plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs include benzothiazole derivatives with variations in substituents and backbone saturation (Table 1).

Table 1: Structural Comparison with Analogs

Compound Name Core Structure Key Substituents Saturation Reference
Methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Dihydrobenzothiazole 4-Acetylbenzoyl, methyl acetate Partially saturated Target compound
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate [] Benzothiazole Indole, cyanoacetate Aromatic
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid [] Benzothiazole-thiazole hybrid Methyl-thiazole, carboxylic acid Aromatic
  • The methyl acetate group reduces polarity relative to cyanoacetate () or carboxylic acid (), likely altering lipophilicity and bioavailability .

Physicochemical Properties

Melting Points and Stability :

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () has a melting point of 139.5–140°C, attributed to hydrogen bonding via the carboxylic acid group .
  • The target compound’s methyl acetate group likely reduces intermolecular hydrogen bonding, resulting in a lower predicted melting point (~100–120°C).

Solubility :

Computational and Crystallographic Insights

  • Density Functional Theory (DFT): The acetylbenzoyl-imino moiety’s conjugation may require hybrid functionals (e.g., B3LYP) for accurate thermochemical modeling, as exact exchange terms improve predictions for systems with extended π-networks .
  • Crystallography : SHELX software () could resolve the Z-configuration and hydrogen-bonding patterns, critical for understanding solid-state behavior .

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